Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate
CAS No.:
Cat. No.: VC18622445
Molecular Formula: C14H13BrF3NO3
Molecular Weight: 380.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrF3NO3 |
|---|---|
| Molecular Weight | 380.16 g/mol |
| IUPAC Name | tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(21-14(16,17)18)7-10(15)11(8)19/h4-7H,1-3H3 |
| Standard InChI Key | AGLDASSRZPHNTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Br)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound has the molecular formula C₁₄H₁₃BrF₃NO₃ and a molecular weight of 380.16 g/mol. Its IUPAC name is tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate, and it features:
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A bromine atom at the 7-position of the indole ring.
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A trifluoromethoxy (-OCF₃) group at the 5-position.
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A tert-butyloxycarbonyl (Boc) protecting group at the 1-position .
The crystal structure of analogous indole derivatives (e.g., tert-butyl (E)-3-(2-(benzylideneamino)phenyl)indole-1-carboxylate) reveals planar aromatic systems with bond lengths consistent with conjugated π-electron systems . For this compound, computational models predict a similar planar indole core, with the Boc group adopting a sterically shielded conformation to minimize electronic interference .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃BrF₃NO₃ | |
| Molecular Weight | 380.16 g/mol | |
| CAS Number | 2940951-92-6 | |
| SMILES | Brc1cc(OC(F)(F)F)cc2c1n(cc2)C(=O)OC(C)(C)C |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step protocols involving:
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Indole Core Functionalization: Bromination and trifluoromethoxylation of a preformed indole scaffold.
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Boc Protection: Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
A representative synthesis involves:
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Step 1: Bromination of 5-(trifluoromethoxy)indole at the 7-position using N-bromosuccinimide (NBS).
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Step 2: Boc protection of the indole nitrogen using Boc anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Table 2: Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 7-Bromo-5-(trifluoromethoxy)indole | 65–70 | ≥95 | |
| Final Product | 50–55 | 97 |
Reaction Mechanisms
The bromination proceeds via electrophilic aromatic substitution, with the indole’s electron-rich 7-position being selectively targeted. The Boc group installation follows a nucleophilic acyl substitution mechanism, facilitated by the indole’s lone pair on the nitrogen .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
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Anticancer Agents: Analogous indole derivatives exhibit activity against trypanosomal infections and cancer cell lines .
Case Study: 5-HT₆ Receptor Antagonists
In a 2021 study, tert-butyl indole carboxylates were used to develop serotonin receptor antagonists. The trifluoromethoxy group enhanced blood-brain barrier penetration, while the Boc group improved metabolic stability .
| Supplier | Quantity | Purity (%) | Price (USD) |
|---|---|---|---|
| PharmaBlock Sciences | 100 mg | 97 | 236 |
| AstaTech | 5 g | 95 | 1,849 |
Future Directions
Research priorities include:
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